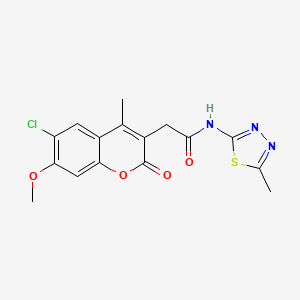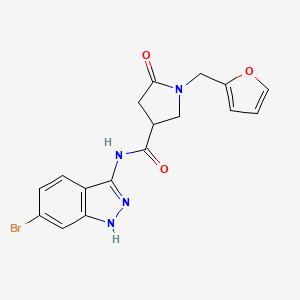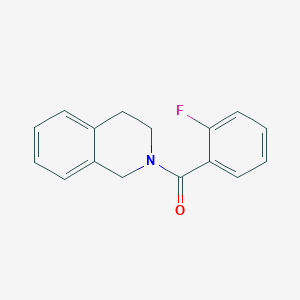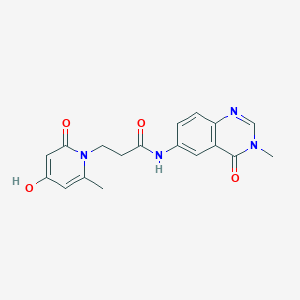![molecular formula C20H23N3O6S B14938827 N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938827.png)
N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a furan ring, a morpholine sulfonyl group, and a pyrrolidine carboxamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the morpholine sulfonyl group and the pyrrolidine carboxamide moiety. Common reagents used in these reactions include furan-2-carboxaldehyde, morpholine, and various sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and various substituted sulfonyl compounds. These products can be further utilized in different applications, including drug development and material science .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The furan ring and morpholine sulfonyl group play crucial roles in its binding affinity and specificity. Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)aniline
- (furan-2-ylmethyl)({[4-(morpholin-4-yl)phenyl]methyl})amine
- 5-(3-Chlorophenyl)-N-[4-morpholin-4-ymethyl)phenyl]furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide exhibits unique chemical properties due to the presence of the pyrrolidine carboxamide moietyAdditionally, the combination of the furan ring and morpholine sulfonyl group contributes to its distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C20H23N3O6S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O6S/c24-19-12-15(20(25)21-13-17-2-1-9-29-17)14-23(19)16-3-5-18(6-4-16)30(26,27)22-7-10-28-11-8-22/h1-6,9,15H,7-8,10-14H2,(H,21,25) |
Clé InChI |
KWXIVMDUTJTILS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14938755.png)
![2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B14938770.png)
![methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate](/img/structure/B14938776.png)



![N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B14938798.png)

![4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14938816.png)
![Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14938825.png)

![7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14938842.png)
![4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14938843.png)
